BG-P400-Tat
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Overview
Description
Preparation Methods
The synthesis of BG-P400-TAT involves the conjugation of benzylguanidine with the high-affinity thyrointegrin αvβ3 antagonist triazole tetraiodothyroacetic acid via noncleavable bonding to poly(ethylene glycol) (PEG400) . The reaction conditions typically include the use of organic solvents and controlled temperature settings to ensure the stability and purity of the final product . Industrial production methods for this compound are not widely documented, but the synthesis process is likely to be scalable for large-scale production.
Chemical Reactions Analysis
BG-P400-TAT undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BG-P400-TAT has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying dual inhibition mechanisms.
Biology: It is used to investigate the role of norepinephrine transporter function and thyrointegrin αvβ3 receptors in cellular processes.
Industry: It is used in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
BG-P400-TAT exerts its effects by targeting intracellular multiprotein complexes such as the NF-kB complex, Survivin complex, Bcl-2 complex, and VEGF-A complex . It integrates with signal transduction pathways of epidermal growth factor, fibroblast growth factor 1, androgen receptor, estradiol, tumor necrosis factor, and interleukin-1 . This dual targeting mechanism allows this compound to effectively inhibit the growth and progression of neuroblastoma cancer cells .
Comparison with Similar Compounds
BG-P400-TAT is unique in its dual inhibition of norepinephrine transporter function and thyrointegrin αvβ3 receptor . Similar compounds include:
Benzylguanidine: Targets norepinephrine transporter function.
Triazole tetraiodothyroacetic acid: Targets thyrointegrin αvβ3 receptors.
BG-P-TAT: Another dual-targeting agent with similar mechanisms of action.
This compound stands out due to its noncleavable bonding to poly(ethylene glycol) (PEG400), which enhances its stability and efficacy .
Properties
Molecular Formula |
C39H48I4N6O11 |
---|---|
Molecular Weight |
1284.4 g/mol |
IUPAC Name |
2-[4-[4-[[1-[2-[2-[2-[2-[2-[2-[2-[4-[(diaminomethylideneamino)methyl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-3,5-diiodophenoxy]-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C39H48I4N6O11/c40-32-19-28(21-36(50)51)20-33(41)38(32)60-31-22-34(42)37(35(43)23-31)59-26-29-25-49(48-47-29)5-6-52-7-8-53-9-10-54-11-12-55-13-14-56-15-16-57-17-18-58-30-3-1-27(2-4-30)24-46-39(44)45/h1-4,19-20,22-23,25H,5-18,21,24,26H2,(H,50,51)(H4,44,45,46) |
InChI Key |
DVWARFPIVDNTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)OCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(=O)O)I)I |
Origin of Product |
United States |
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